molecular formula C13H19NO B1360213 1-(2-Phenoxyethyl)piperidine CAS No. 74-41-9

1-(2-Phenoxyethyl)piperidine

Cat. No. B1360213
CAS RN: 74-41-9
M. Wt: 205.3 g/mol
InChI Key: RSUFKEGMFFPMIB-UHFFFAOYSA-N
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Description

1-(2-Phenoxyethyl)piperidine is a compound that belongs to the class of organic compounds known as aminopiperidines . It is a clear, colorless liquid that has a characteristic odor . It is miscible with water and many organic solvents, indicating its highly polar nature .


Synthesis Analysis

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their synthesis has long been widespread . A set of compounds bearing phenoxyethyl amines were synthesized . The reaction of 1-(2-hydroxyethyl)piperidine with metallic sodium under inert atmosphere in a Parr autoclave has been reported .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular formula of 1-(2-Phenoxyethyl)piperidine is C13H19NO.


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The reaction leads to 2-oxo-1,2,3,4-tetrahydropyridine if the amide group in 2-cyanoacetamides possesses either an alkyl or hydrogen substituent instead of aryl .


Physical And Chemical Properties Analysis

Piperidine is a clear, colorless liquid that has a characteristic odor . It is miscible with water and many organic solvents, indicating its highly polar nature . The molecular weight of 1-(2-Phenoxyethyl)piperidine is 205.3 g/mol.

Scientific Research Applications

Arthritis and Pain Management

1-(2-Phenoxyethyl)piperidine derivatives have been investigated for their potential in treating inflammatory conditions such as arthritis, including osteoarthritis and rheumatoid arthritis, and pain associated with these conditions. A specific focus is on compounds acting as selective EP4 antagonists, targeting the Prostaglandin E receptor 4 (EP4), which could offer new therapeutic strategies in these diseases (Abdel-Magid, 2014).

Potential in Drug Synthesis and Optimization

Studies on 1-(2-Phenoxyethyl)piperidine derivatives have shown their relevance in the synthesis of biologically active drugs. These compounds exhibit significant antioxidant values, indicating their potential as biologically active drugs. Experimental and theoretical data support their utility in drug synthesis and optimization (Ulaş, 2020).

Role in NMDA Receptor Antagonism

Derivatives of 1-(2-Phenoxyethyl)piperidine have been identified as novel N-methyl-D-aspartate (NMDA) receptor antagonists with high selectivity for specific receptor subunits. This property is significant in the context of developing new therapeutic agents for neurological conditions (Zhou et al., 1999).

Anti-HIV Activity

Phenoxyethyl piperidine derivatives have been designed and synthesized as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1 reverse transcriptase (RT). These compounds have demonstrated the ability to inhibit HIV-1 replication at nanomolar concentrations, indicating their potential as potent anti-HIV agents (Venkatachalam et al., 2000).

Potential in Chemical Synthesis and Analysis

1-(2-Phenoxyethyl)piperidine derivatives have been used in various chemical syntheses and analyses, contributing to the understanding of chemical properties and reactions. For example, studies on the reaction of phenols with 1-(2-Phenoxyethyl)piperidine derivatives have provided insights into geometrical isomers and x-ray crystallographic structures (Butt et al., 1983).

Potential in Anti-Inflammatory Drug Development

Derivatives of 1-(2-Phenoxyethyl)piperidine have been evaluated in the development of new nonsteroidal anti-inflammatory drugs (NSAIDs). These compounds have shown high selectivity against cyclooxygenase-2 (COX-2), suggesting their potential in creating safer and more effective anti-inflammatory medications (Burayk et al., 2022).

Safety And Hazards

1-(2-Phenoxyethyl)piperidine is harmful if swallowed. It is toxic in contact with skin or if inhaled. It causes severe skin burns and eye damage. It may cause cancer and may damage fertility or the unborn child .

Future Directions

Piperidine derivatives have been found to have a wide range of biological and pharmaceutical activity . They are being utilized in different therapeutic applications. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

properties

IUPAC Name

1-(2-phenoxyethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-3-7-13(8-4-1)15-12-11-14-9-5-2-6-10-14/h1,3-4,7-8H,2,5-6,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSUFKEGMFFPMIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20224786
Record name Piperidine, 1-(2-phenoxyethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20224786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Phenoxyethyl)piperidine

CAS RN

74-41-9
Record name 1-(2-Phenoxyethyl)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperidine, 1-(2-phenoxyethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000074419
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperidine, 1-(2-phenoxyethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20224786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 20 g of 2-phenoxyethyl bromide thus obtained, 7.92 g of piperidine and 12.86 g of potassium carbonate was added into 100 ml of ethyl alcohol and stirred for 6 hours at 100° C. The mixture obtained was filtered and condensed under reduced pressure to give 18.4 g of 1-(2-phenoxyethyl)piperidine having a boiling point of 111° C. to 112° C. at 7 mmHg in a yield of 90%.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
7.92 g
Type
reactant
Reaction Step Two
Quantity
12.86 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
S Watanuki, K Matsuura, Y Tomura, M Okada… - Bioorganic & medicinal …, 2011 - Elsevier
We synthesized and evaluated inhibitory activity against T-type Ca 2+ channels for a series of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives. Structure–…
Number of citations: 10 www.sciencedirect.com
P Linciano, C Sorbi, G Rossino, D Rossi… - European Journal of …, 2023 - Elsevier
Sigma-1 receptor (S1R) has been considered a promising therapeutic target for several neurodegenerative diseases and S1R agonists have shown neuroprotective activity against …
Number of citations: 2 www.sciencedirect.com
Y Sameena, N Sudha, S Chandrasekaran… - Journal of biological …, 2014 - Springer
We report the binding of the drug raloxifene with Calf thymus DNA (ctDNA) and bovine serum albumin (BSA) in the presence and absence of β-cyclodextrin (β-CD) and explain the …
Number of citations: 35 link.springer.com
CD Moore, CA Reilly, GS Yost - Biochemistry, 2010 - ACS Publications
Raloxifene was approved in 2007 by the FDA for the chemoprevention of breast cancer in postmenopausal women at high risk for invasive breast cancer. Approval was based in part on …
Number of citations: 27 pubs.acs.org
X Li, M Reuman, RK Russell, R Adams… - … process research & …, 2007 - ACS Publications
Unsymmetrical benzopyranobenzopyran compounds are novel selective estrogen receptor modulators (SERMs). A reproducible and nonchromatographic process was developed to …
Number of citations: 15 pubs.acs.org
V Aranapakam, JM Davis, GT Grosu… - Journal of medicinal …, 2003 - ACS Publications
The matrix metalloproteinases (MMPs) are a family of zinc-containing endopeptidases that play a key role in both physiological and pathological tissue degradation. In our preceding …
Number of citations: 104 pubs.acs.org
CD Moore, K Shahrokh, SF Sontum… - Biochemistry, 2010 - ACS Publications
The use of molecular modeling in conjunction with site-directed mutagenesis has been extensively used to study substrate orientation within cytochrome P450 active sites and to identify …
Number of citations: 27 pubs.acs.org
R Leiva, M Barniol-Xicota, S Codony… - Journal of Medicinal …, 2018 - ACS Publications
Two series of easily accessible anilines were identified as inhibitors of influenza A virus subtype H1N1, and extensive chemical synthesis and analysis of the structure–activity …
Number of citations: 39 pubs.acs.org
A Altharawi - Molecules, 2023 - mdpi.com
As fewer therapeutic options are available for treating toxoplasmosis, newer antiparasitic drugs that can block TgAPN2 M1 aminopeptidase are of significant value. Herein, we …
Number of citations: 7 www.mdpi.com
X Li, M Reuman, RK Russell, S Youells… - … process research & …, 2007 - ACS Publications
An improved, reproducible nonchromatographic process for scale-up synthesis of 2,5,8-substituted 11,12-dihydro-5H-6,13-dioxabenzo[3,4]cyclohepta[1,2-a]naphthalene derivatives as …
Number of citations: 14 pubs.acs.org

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